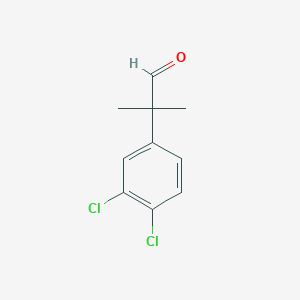

2-(3,4-Dichlorophenyl)-2-methylpropanal

Descripción

2-(3,4-Dichlorophenyl)-2-methylpropanal is an organochlorine compound characterized by a propanal backbone substituted with a methyl group and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₀H₉Cl₂O, with a molar mass of 217.09 g/mol. Limited direct data on its physico-chemical properties are available in the provided evidence, but structural analogs suggest moderate solubility in organic solvents and stability at room temperature .

This compound’s significance lies in its structural similarity to pharmacologically active molecules (e.g., BD 1008, BD 1047) and agrochemicals (e.g., methazole), making it a candidate for further research in drug discovery or pesticide development .

Propiedades

Fórmula molecular |

C10H10Cl2O |

|---|---|

Peso molecular |

217.09 g/mol |

Nombre IUPAC |

2-(3,4-dichlorophenyl)-2-methylpropanal |

InChI |

InChI=1S/C10H10Cl2O/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-6H,1-2H3 |

Clave InChI |

FTWVIYPHWMWDLK-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C=O)C1=CC(=C(C=C1)Cl)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

BD 1008 and BD 1047

- Structure: Both compounds feature a 3,4-dichlorophenyl group attached to an ethylamine backbone. BD 1008 includes a pyrrolidinyl group, while BD 1047 has a dimethylamino group.

- Properties : These dihydrobromide salts exhibit enhanced water solubility compared to 2-(3,4-dichlorophenyl)-2-methylpropanal, which lacks ionizable groups. Their pharmacological roles as σ receptor ligands highlight the importance of the 3,4-dichlorophenyl moiety in receptor binding .

Methazole

- Structure : 2-(3,4-Dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione.

- Properties: The oxadiazolidine dione ring increases polarity and hydrolytic stability.

Functional Group Variants

2-(3,4-Dichlorophenyl)-2-methylpropanoic Acid

- Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).

- Properties : Higher polarity (molecular formula: C₁₀H₁₀Cl₂O₂ , molar mass: 233.09 g/mol ) and acidity (pKa ~4–5) compared to the aldehyde. This acid is more likely to form salts, enhancing bioavailability in pharmaceutical contexts .

2-[(4-Chlorophenyl)methyl]-3-methoxypropanoic Acid

- Structure : Substitutes the 3,4-dichloro group with a single 4-chloro substituent and adds a methoxy (-OCH₃) group.

- Properties : Reduced halogenation decreases molecular weight (228.67 g/mol ) and lipophilicity. The methoxy group may improve metabolic stability compared to the dichlorinated analog .

Substituent Position and Bioactivity

- 3,4-Chloro-2-methylphenol: A phenolic derivative with a methyl group and 3,4-dichloro substitution. The hydroxyl group increases water solubility and acidity (pKa ~8–10), making it distinct from the aldehyde’s electrophilic character .

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.